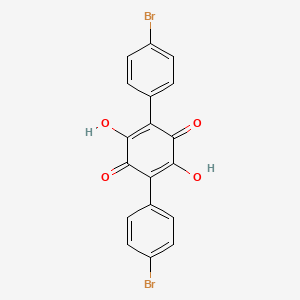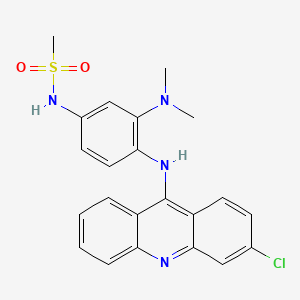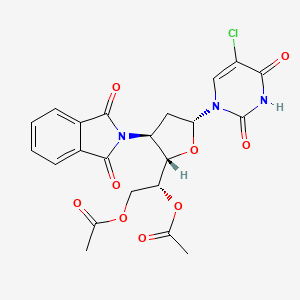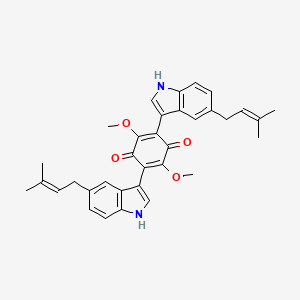
Enolicam sodium anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of enolicam sodium anhydrous involves several key steps:
Oxidation: The oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide in acetic acid-water mixture produces 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.
Reaction with Pyrrolidine: This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide.
Condensation: The condensation of this compound with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran (THF) yields N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.
Hydrolysis: Finally, hydrolysis with hydrochloric acid in refluxing ethanol-water mixture produces this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, especially with isocyanates and amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide in acetic acid-water mixture.
Substitution Reagents: Pyrrolidine, p-toluenesulfonic acid, and 3,4-dichlorophenyl isocyanate.
Reaction Conditions: Refluxing in solvents like benzene and THF.
Major Products:
Oxidation Product: 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.
Substitution Product: N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.
Applications De Recherche Scientifique
Enolicam sodium anhydrous has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and substitution reactions.
Biology: Investigated for its anti-inflammatory properties and ability to trap oxygen radicals.
Medicine: Explored for its potential in treating conditions like osteoarthritis and traumatic shock.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference standard in pharmaceutical research
Mécanisme D'action
Enolicam sodium anhydrous exerts its effects by inhibiting both cyclooxygenase and lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, its ability to trap oxygen radicals helps in mitigating oxidative stress, contributing to its anti-inflammatory and protective effects .
Comparaison Avec Des Composés Similaires
Diclofenac: Another NSAID with similar anti-inflammatory properties but primarily inhibits cyclooxygenase.
Ibuprofen: A widely used NSAID that also inhibits cyclooxygenase but lacks lipoxygenase inhibitory activity.
Naproxen: Similar to ibuprofen, it inhibits cyclooxygenase but not lipoxygenase.
Uniqueness: Enolicam sodium anhydrous stands out due to its combined cyclooxygenase and lipoxygenase inhibitory activity, making it more effective in reducing inflammation and oxidative stress compared to other NSAIDs that only target cyclooxygenase .
Propriétés
Numéro CAS |
59756-39-7 |
|---|---|
Formule moléculaire |
C17H11Cl3NNaO4S |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
sodium;7-chloro-4-[(3,4-dichlorophenyl)carbamoyl]-1,1-dioxo-2,3-dihydro-1λ6-benzothiepin-5-olate |
InChI |
InChI=1S/C17H12Cl3NO4S.Na/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10;/h1-4,7-8,22H,5-6H2,(H,21,23);/q;+1/p-1 |
Clé InChI |
DBAQZKACATZPLT-UHFFFAOYSA-M |
SMILES canonique |
C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















